Differential Usage Concentration in Baked Goods versus 2-(4-Methyl-5-thiazolyl)ethyl Acetate
The 2-(4-methyl-5-thiazolyl)ethyl hexanoate exhibits a markedly higher functional potency than the acetate analog in baked goods, requiring significantly lower usage concentrations to achieve the intended flavor effect. While the acetate (FEMA 3205) is recommended for use at 10-100 ppm [1], the hexanoate (FEMA 4279) achieves its functional effect at an average usual level of just 0.5 ppm, with a maximum of 0.9 ppm [2]. This represents an approximate 20- to 200-fold difference in required dosage, a critical factor for cost-in-use calculations and formulation density.
| Evidence Dimension | Recommended usage concentration in baked goods (ppm) |
|---|---|
| Target Compound Data | Average usual: 0.50 ppm; Average maximum: 0.90 ppm |
| Comparator Or Baseline | 2-(4-Methyl-5-thiazolyl)ethyl acetate (FEMA 3205): 10-100 ppm (suggested dosage) |
| Quantified Difference | The hexanoate is effective at concentrations ~20x to 200x lower than the suggested acetate dosage range, signifying vastly higher organoleptic potency. |
| Conditions | Baked goods application; FEMA GRAS usage survey data (hexanoate) vs. supplier suggested dosage (acetate). |
Why This Matters
For procurement, this indicates that a much smaller quantity of the hexanoate is needed to achieve a robust flavor impact in baked goods compared to the acetate, directly affecting inventory volume and cost management.
- [1] Runlong Fragrance. (n.d.). 4-Methyl-5-(2-acetoxyethyl)thiazole (CAS 656-53-1, FEMA 3205) – Meaty & Nutty Flavoring Agent. Suggested Dosage (PPm): 10-100. View Source
- [2] The Good Scents Company. (n.d.). Sulfuryl hexanoate (CAS 94159-32-7) FEMA GRAS Use Levels. Average usual ppm in baked goods: 0.50000; average maximum ppm: 0.90000. View Source
